Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis[4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-]: is a complex organic compound characterized by the presence of benzene rings substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where benzene rings are functionalized with chlorine and fluorine atoms under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies to ensure high yield and purity. The process might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and rigorous purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution is a common reaction, where the benzene rings undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-(1-butenylidene)bis-
- Benzene, 1,4-dichloro-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms in the benzene rings enhances its reactivity and potential for diverse applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
832732-40-8 |
---|---|
Molekularformel |
C16H12Cl2F2 |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
1-[2,4-dichloro-1-(4-fluorophenyl)but-1-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C16H12Cl2F2/c17-10-9-15(18)16(11-1-5-13(19)6-2-11)12-3-7-14(20)8-4-12/h1-8H,9-10H2 |
InChI-Schlüssel |
CWEDWEJOQYCSES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(CCCl)Cl)C2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.